molecular formula C23H27N3O3 B5365299 N-(cyclopropylmethyl)-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide

N-(cyclopropylmethyl)-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide

Cat. No. B5365299
M. Wt: 393.5 g/mol
InChI Key: TZTUGGNPEZKWDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(cyclopropylmethyl)-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is the main inhibitory neurotransmitter in the central nervous system, and its levels are regulated by GABA transaminase. Inhibition of this enzyme leads to an increase in GABA levels, which has been shown to have therapeutic effects in various neurological disorders.

Mechanism of Action

N-(cyclopropylmethyl)-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide works by inhibiting GABA transaminase, the enzyme responsible for breaking down GABA in the brain. Inhibition of this enzyme leads to an increase in GABA levels, which has been shown to have therapeutic effects in various neurological disorders.
Biochemical and physiological effects:
The increase in GABA levels resulting from this compound administration has been shown to have various biochemical and physiological effects. These include increased inhibition of neuronal activity, reduced seizure activity, and decreased anxiety and stress levels.

Advantages and Limitations for Lab Experiments

N-(cyclopropylmethyl)-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide has several advantages for lab experiments, including its high potency and selectivity for GABA transaminase inhibition. However, its limited solubility in water can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on N-(cyclopropylmethyl)-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide. These include further investigation of its potential therapeutic effects in other neurological disorders, such as addiction and anxiety disorders. Additionally, research could focus on developing more water-soluble formulations of this compound to improve its administration in experimental settings. Finally, the potential for this compound to be used as a tool for studying the role of GABA in the brain could also be explored.

Synthesis Methods

The synthesis of N-(cyclopropylmethyl)-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide involves the reaction of 3-phenoxybenzylamine with cyclopropylmethyl bromide to form the intermediate N-(cyclopropylmethyl)-3-phenoxybenzylamine. This intermediate is then reacted with 2-(3-oxo-1-piperazinyl)acetic acid to form this compound.

Scientific Research Applications

N-(cyclopropylmethyl)-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide has been extensively studied in preclinical and clinical studies for its potential therapeutic effects in various neurological disorders, including epilepsy, addiction, and anxiety disorders. In animal models, this compound has been shown to increase GABA levels in the brain and reduce seizure activity. In clinical trials, this compound has been shown to be well-tolerated and effective in reducing seizure frequency in patients with refractory epilepsy.

properties

IUPAC Name

N-(cyclopropylmethyl)-2-[3-oxo-1-[(3-phenoxyphenyl)methyl]piperazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3/c27-22(25-15-17-9-10-17)14-21-23(28)24-11-12-26(21)16-18-5-4-8-20(13-18)29-19-6-2-1-3-7-19/h1-8,13,17,21H,9-12,14-16H2,(H,24,28)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZTUGGNPEZKWDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)CC2C(=O)NCCN2CC3=CC(=CC=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.